1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)acetyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c18-17(22)15-10-12-3-1-2-4-14(12)19(15)16(21)9-11-5-7-13(8-6-11)20(23)24/h1-8,15H,9-10H2,(H2,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATJRJCMJHCSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized from indole through hydrogenation reactions.
Introduction of the 4-Nitrophenylacetyl Group: This step involves the acylation of the indoline core with 4-nitrophenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include amino derivatives, oxides, and substituted indoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar indole core structure but different functional groups.
4-Nitrophenylacetic acid: A compound with a similar 4-nitrophenylacetyl group but lacking the indoline core.
Indoline-2-carboxamide: A compound with a similar indoline core and carboxamide group but lacking the 4-nitrophenylacetyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide is a compound that belongs to the indoline-2-carboxamide family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound involves the acylation of indoline-2-carboxylic acid derivatives with 4-nitrophenyl acetyl chloride. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure of the compound.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. In vitro studies demonstrated that it inhibits protein denaturation, a key factor in inflammatory responses. The IC50 values for related indoline derivatives have been reported, indicating that modifications in the structure can enhance anti-inflammatory effects. For instance, compounds with similar scaffolds showed IC50 values ranging from 60.7 µg/ml to 97.8 µg/ml against protein denaturation .
Anticancer Activity
Indoline derivatives, including this compound, exhibit significant anticancer properties. In a study focusing on antiproliferative activity against various cancer cell lines, compounds in this class demonstrated EC50 values as low as 27 nM against Trypanosoma brucei . The mechanism of action is believed to involve inhibition of microtubule assembly and induction of apoptosis in cancer cells. Specific studies have shown that related compounds lead to morphological changes and increased caspase-3 activity in breast cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of indoline derivatives has also been explored. Compounds bearing similar nitrophenyl groups have shown activity against a range of bacterial strains, including Staphylococcus aureus and multidrug-resistant variants . The presence of the nitrophenyl moiety is significant for enhancing the antibacterial properties due to its ability to interfere with bacterial cellular processes.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that variations in substituents on the indoline scaffold can significantly affect biological activity. For instance:
| Compound | Structure | Biological Activity | EC50/IC50 |
|---|---|---|---|
| 1 | Indoline-2-carboxamide | Antiproliferative | 27 nM |
| 4a | Indoline derivative | Anti-inflammatory | 62.2 µg/ml |
| 5a | Indoline derivative | Moderate inhibition | 97.8 µg/ml |
These findings suggest that optimizing substituents can enhance efficacy against specific targets.
Case Studies
Case Study: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of various indoline derivatives in LPS-stimulated BV2 microglia cells. The results indicated a significant reduction in NO and prostaglandin E2 production upon treatment with these compounds, showcasing their potential as therapeutic agents for neuroinflammatory conditions .
Case Study: Anticancer Mechanisms
In another investigation, researchers evaluated the apoptotic effects of indoline derivatives on MDA-MB-231 breast cancer cells. The study found that treatment led to increased apoptotic markers and cell cycle arrest at various concentrations, confirming their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for preparing 1-(2-(4-Nitrophenyl)acetyl)indoline-2-carboxamide, and what are their key reaction conditions?
The compound is typically synthesized via a multi-step approach involving:
- Step 1 : Formation of the indoline-2-carboxamide core using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM under basic conditions (e.g., 2,6-lutidine) at 0–30°C .
- Step 2 : Acetylation of the indoline nitrogen with 2-(4-nitrophenyl)acetyl chloride under controlled temperature (0–5°C) to avoid side reactions . Yields range from 45–59% for analogous derivatives, depending on substituents .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Used to confirm regioselectivity of acetylation and indoline ring substitution patterns. DMSO-d₆ is the preferred solvent for resolving amide proton signals .
- X-ray Crystallography : Essential for resolving stereochemical ambiguities, especially in chiral derivatives. Single-crystal analysis confirms bond angles and spatial arrangement of the 4-nitrophenyl group .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting nitro group stability .
Q. How should researchers ensure compound stability during storage and handling?
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation of the nitro group.
- Avoid prolonged exposure to moisture, as hydrolysis of the carboxamide moiety can occur .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents on the indoline ring?
- Methodological Adjustments : Use high-dilution conditions to reduce steric hindrance during coupling. For example, slow addition of TBTU over 30 minutes at 0–5°C improves yields by 15–20% .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation steps, particularly for electron-deficient aryl acetyl groups .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for structurally similar analogs?
- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to assess rotational barriers around the acetamide bond, which may cause signal splitting .
- DFT Calculations : Compare experimental ¹³C chemical shifts with computational models (e.g., B3LYP/6-31G*) to identify conformational isomers .
Q. What structure-activity relationship (SAR) trends have been observed for indoline-2-carboxamide derivatives in biological assays?
- Nitro Group Position : Derivatives with para-substituted nitro groups (vs. meta/ortho) show enhanced bioactivity due to improved electron-withdrawing effects and π-π stacking .
- Amide Substituents : Cyclopropyl or trifluoroethyl groups on the carboxamide nitrogen increase blood-brain barrier penetration, critical for CNS-targeted studies .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Rodent Models : Administer intravenously (1–5 mg/kg) to assess plasma half-life and metabolite profiling via LC-MS/MS. Brain-to-plasma ratios >0.3 indicate CNS penetration .
- Microsomal Stability Assays : Use liver microsomes (human/rat) to predict CYP450-mediated degradation pathways .
Q. How can researchers validate target engagement in cellular assays while minimizing off-target effects?
- Competitive Binding Assays : Employ fluorescent probes (e.g., FMP-10) to quantify displacement kinetics in live cells .
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking the target protein to confirm on-target activity .
Methodological Notes
- Synthetic Reproducibility : Batch-to-batch variability in nitro group reactivity can arise from trace metal impurities; pre-treat solvents with Chelex® resin .
- Data Interpretation : Overlap of indoline aromatic protons in ¹H NMR (δ 7.0–8.0 ppm) requires 2D-COSY for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
